

N-(2-Aminoethyl)acetamide CAS number 1001-53-2

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Compound of Interest

Compound Name: **N-(2-Aminoethyl)acetamide**

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An In-depth Technical Guide to **N-(2-Aminoethyl)acetamide** (CAS: 1001-53-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)acetamide, registered under CAS number 1001-53-2, is an organic compound featuring both a primary amine and an acetamide functional group linked by an ethylene bridge.^[1] Also known by synonyms such as N-Acetylethylenediamine and 2-acetamidoethylamine, it serves as a versatile building block in organic synthesis.^{[1][2]} Its bifunctional nature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty chemicals.^{[2][3]} At room temperature, it typically appears as a white to off-white or yellow crystalline solid that is hygroscopic and soluble in water and various organic solvents.^{[1][2][4]} This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, applications, and safety protocols.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **N-(2-Aminoethyl)acetamide** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	1001-53-2	[1]
Molecular Formula	C ₄ H ₁₀ N ₂ O	[1] [5]
Molecular Weight	102.14 g/mol	[5] [6]
Appearance	White to yellow crystalline solid	[4]
Melting Point	50 °C	[1] [4] [6] [7]
Boiling Point	128 °C at 3 mmHg	[1] [4] [6] [7]
Density	1.066 g/mL at 25 °C	[1] [4] [6] [7]
Refractive Index (n _{20/D})	1.485	[1] [4] [6] [7]
Flash Point	>110 °C (>230 °F)	[1] [6] [7]
Vapor Pressure	0.0021 mmHg at 25 °C	[1]
Solubility	Soluble in Water, DMSO (Slightly), Methanol	[4] [7]
pKa	Not explicitly found	
LogP	0.17240	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **N-(2-Aminoethyl)acetamide**. While a comprehensive public database of its spectra is limited, typical data points are referenced below.

Technique	Data	Source(s)
¹ H NMR	Spectra available from suppliers like Sigma-Aldrich.	[5]
¹³ C NMR	Spectra available from suppliers like Sigma-Aldrich.	[5]
IR Spectroscopy	Expected peaks: N-H stretch (~3300 cm ⁻¹), C-H stretch (~2950 cm ⁻¹), C=O stretch (Amide I, ~1650 cm ⁻¹), N-H bend (Amide II, ~1560 cm ⁻¹).	[8]
Mass Spectrometry	Molecular Ion [M] ⁺ : m/z 102.	[5]
InChI	InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3, (H,6,7)	[5] [6]
SMILES	CC(=O)NCCN	[5] [6]

Synthesis and Purification

The most common synthesis route for **N-(2-Aminoethyl)acetamide** is the direct acylation of ethylenediamine.[\[9\]](#)

Experimental Protocol: Synthesis by Acylation

Objective: To synthesize **N-(2-Aminoethyl)acetamide** via the acylation of ethylenediamine with acetic anhydride.

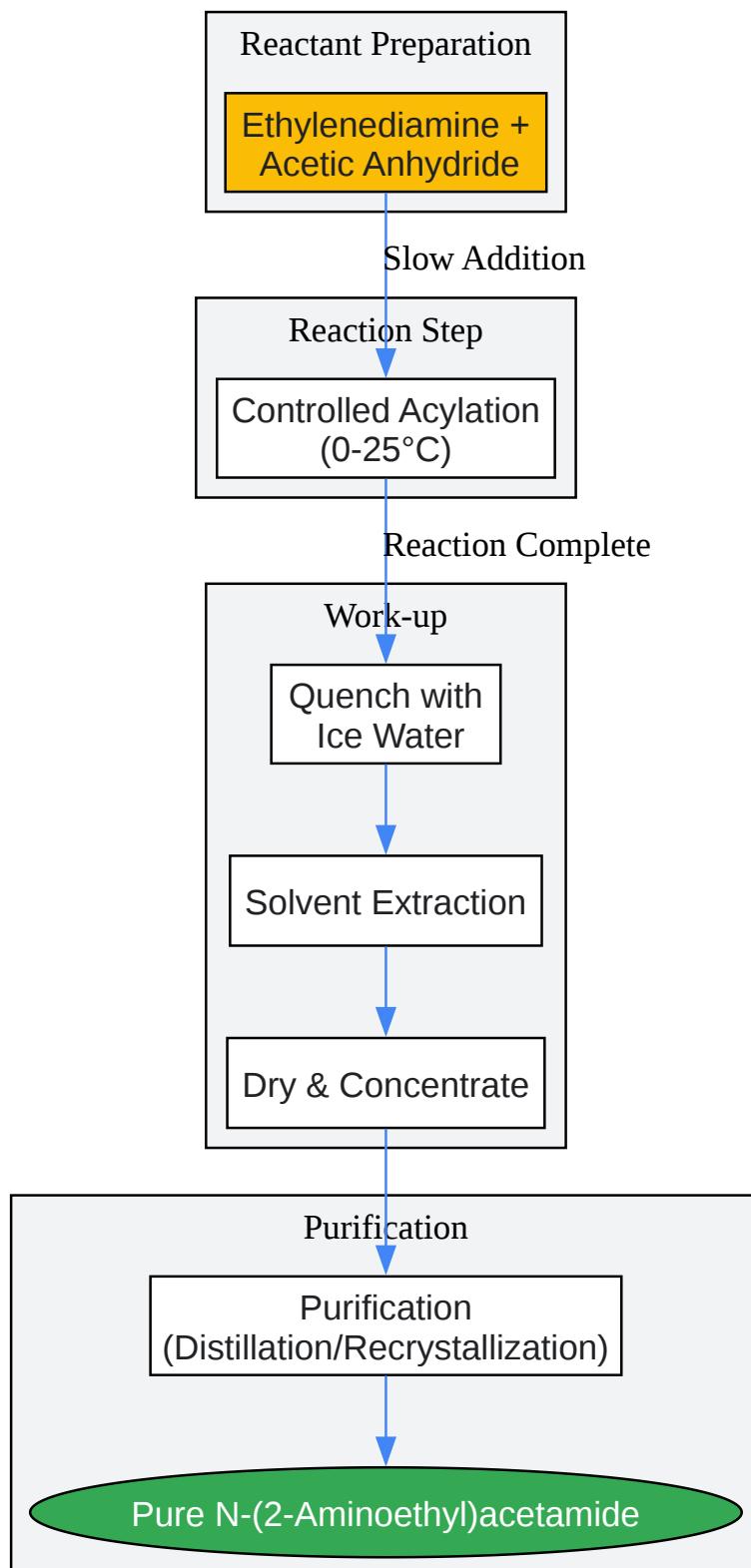
Materials:

- Ethylenediamine
- Acetic anhydride
- Ice water

- Suitable solvent (e.g., Dichloromethane)
- Sodium sulfate (anhydrous)

Procedure:

- In a round-bottom flask, dissolve ethylenediamine in a suitable solvent and cool the mixture in an ice bath.
- Slowly add acetic anhydride dropwise to the cooled solution while stirring. A 1:1 molar ratio is ideal to favor mono-acetylation.[\[10\]](#)
- Maintain the reaction temperature between 20-25°C.[\[9\]](#)
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by pouring the mixture into ice water.[\[9\]](#)
- Extract the aqueous layer with an organic solvent like dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.



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Caption: General workflow for the synthesis of **N-(2-Aminoethyl)acetamide**.

Experimental Protocol: Purification

Objective: To purify crude **N-(2-Aminoethyl)acetamide**.

Method 1: Fractional Distillation

- Set up a fractional distillation apparatus for vacuum distillation.
- Heat the crude product under reduced pressure.
- Collect the fraction boiling at approximately 125-135°C at 4-5 mmHg.^[4] This method is effective for removing non-volatile impurities.

Method 2: Recrystallization

- Since the compound is a low-melting, hygroscopic solid, recrystallization can be challenging but effective.^[4]
- Dissolve the crude product in a minimal amount of hot dioxane.
- Slowly add diethyl ether (Et₂O) until the solution becomes cloudy.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by filtration and dry them under vacuum.^[4]

Analytical Methods

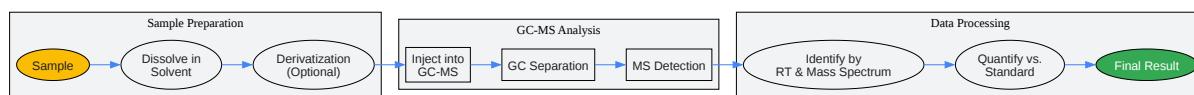
Quantitative analysis and characterization of **N-(2-Aminoethyl)acetamide** can be performed using standard chromatographic and spectroscopic techniques. The protocols are based on methods for structurally similar long-chain fatty acid amides.^{[11][12]}

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify **N-(2-Aminoethyl)acetamide** using Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

- Sample Preparation: Dissolve a known quantity of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- Derivatization (Optional): For improved volatility and peak shape, the primary amine can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).^[11] This involves heating the dried sample with the derivatizing agent.
- Injection: Inject 1 μ L of the prepared sample into the GC-MS system.
- GC Conditions (Typical):
 - Column: Standard non-polar column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Initial temperature of 100°C, ramp at 10°C/min to 250°C, and hold for 5 minutes.
 - Injector: Splitless mode at 250°C.^[12]
- MS Conditions (Typical):
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-300.
- Data Analysis: Identify the compound by its retention time and mass spectrum, comparing it to a known standard. Quantify using an internal or external standard calibration curve.



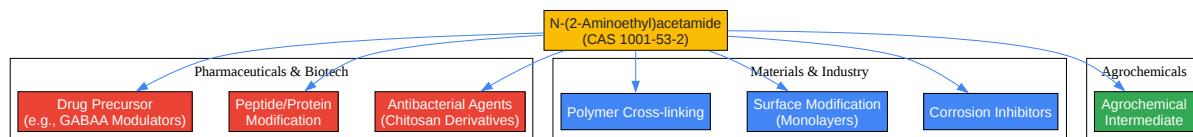
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Caption: A typical workflow for the analytical characterization by GC-MS.

Applications in Research and Development

N-(2-Aminoethyl)acetamide is a key intermediate with diverse applications stemming from its two reactive functional groups.[2][3]

- Pharmaceutical Synthesis: It serves as a precursor for more complex molecules, particularly in developing drugs that may target the central nervous system.[3] It has been used as a starting material in the synthesis of α 5-GABAA receptor regulators.[13]
- Polymer Chemistry: It is employed as a cross-linking agent to modify and enhance the properties of polymers and resins.[3]
- Biotechnology: The compound is used in the modification of peptides and proteins.[3] For example, a derivative, 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan, has shown good water solubility and antibacterial activity against *E. coli* and *S. aureus*.[14]
- Material Science: It may be used to prepare mixed two-component monolayers on glassy carbon surfaces.[4][15]
- Agrochemicals: It is a building block in the synthesis of various agrochemicals.[2]
- Other Industrial Uses: The compound finds use in the formulation of corrosion inhibitors and dispersants.[1]



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Caption: Key application areas for **N-(2-Aminoethyl)acetamide**.

Safety and Handling

N-(2-Aminoethyl)acetamide is classified as hazardous and requires careful handling.

- Hazard Identification: Causes severe skin burns and eye damage.[16][17] It may also cause respiratory irritation.[17]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[17][18] Work in a well-ventilated area or under a chemical fume hood.[17]
- First Aid Measures:
 - Skin Contact: Immediately flush skin with plenty of water for at least 20 minutes and remove contaminated clothing.[17][18]
 - Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present.[16][17] Seek immediate medical attention.
 - Ingestion: Rinse mouth but do NOT induce vomiting.[16]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[17][18]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17] It is hygroscopic and should be stored under an inert atmosphere.[17][19]
- Incompatible Materials: Strong oxidizing agents.[17]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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